N-(2-ethoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a pyrrolo[3,2-d]pyrimidine core substituted with a 3-methyl group at position 3, a 4-oxo group, and a phenyl ring at position 5. The sulfanyl (-S-) bridge at position 2 connects the heterocycle to an acetamide moiety, which is further substituted with a 2-ethoxyphenyl group.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-3-30-18-12-8-7-11-17(18)25-19(28)14-31-23-26-20-16(15-9-5-4-6-10-15)13-24-21(20)22(29)27(23)2/h4-13,24H,3,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFCFEMQWYHGCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolo/Pyrimidine-Based Acetamides
The target compound shares a pyrrolo[3,2-d]pyrimidine core with derivatives like N-(5-fluoro-2-methylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (). Key differences include:
- Substituent on the phenyl ring : The 2-ethoxyphenyl group in the target vs. 5-fluoro-2-methylphenyl in . The ethoxy group may confer greater electron-donating effects compared to fluorine, altering binding interactions.
Benzothieno/Pyrimidine and Benzofuro/Pyrimidine Derivatives
- N-(2-Ethylphenyl)-2-{[3-(4-Methoxyphenyl)-4-Oxo-3,4,5,6,7,8-Hexahydro[1]Benzothieno[2,3-d]Pyrimidin-2-yl]Sulfanyl}Acetamide (): Replaces the pyrrolo-pyrimidine core with a benzothieno-pyrimidine system.
- N-(2-Ethoxyphenyl)-2-{[3-(3-Ethoxypropyl)-4-Oxo-3,4-Dihydro[1]Benzofuro[3,2-d]Pyrimidin-2-yl]Sulfanyl}Acetamide (): Features a benzofuro-pyrimidine core with an additional 3-ethoxypropyl chain. The oxygen atom in the benzofuro ring reduces basicity compared to the pyrrolo system, which may impact solubility and target affinity .
Aryl-Substituted Acetamides with Bioactivity Data
describes compounds with 1,3,4-oxadiazole-linked acetamides (e.g., 8t , 8u ) tested for LOX, α-glucosidase, and BChE inhibition. While structurally distinct, substituent trends can be extrapolated:
- Electron-withdrawing groups (e.g., nitro in 8v ) correlate with reduced BChE inhibition compared to electron-donating groups (e.g., methoxy in 8u ) .
- Bulkier substituents (e.g., indole in 8t ) enhance LOX inhibition, suggesting that the target compound’s phenyl group may similarly optimize binding pockets .
Crystallographic and Conformational Insights
highlights the role of intramolecular hydrogen bonds in stabilizing folded conformations of acetamide derivatives. For example, dihedral angles between pyrimidine and phenyl rings in analogs range from 42.25° to 67.84°, influencing packing efficiency and solubility. The target compound’s 2-ethoxyphenyl group may adopt a distinct angle, affecting crystal lattice stability .
Data Table: Structural and Functional Comparison
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